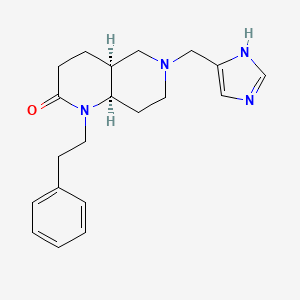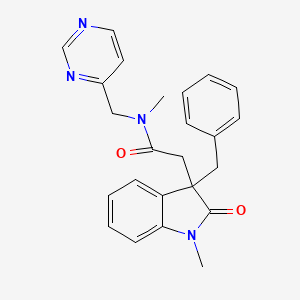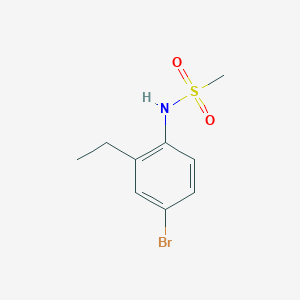![molecular formula C14H17N3O3 B5401166 N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5401166.png)
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide, also known as ER-27319, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ER-27319 belongs to the class of benzamide derivatives and has been found to possess various biochemical and physiological effects.
Mécanisme D'action
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide exerts its pharmacological effects by modulating various signaling pathways in the body. The compound has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in protecting cells against oxidative stress and inflammation. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various inflammatory responses.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells against oxidative stress. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several advantages for laboratory experiments. The compound is relatively easy to synthesize and has been extensively studied for its pharmacological properties. This compound is also highly soluble in water, which makes it suitable for in vitro and in vivo studies. However, the compound has some limitations, including its potential toxicity and lack of selectivity for specific targets.
Orientations Futures
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has several potential future directions for scientific research. The compound could be further studied for its neuroprotective effects in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound could also be studied for its potential antitumor properties and its ability to modulate the immune system. Furthermore, the compound could be further optimized to improve its selectivity and reduce its potential toxicity.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its pharmacological properties, including its antioxidant, anti-inflammatory, and neuroprotective effects. This compound has several advantages for laboratory experiments, but also has some limitations. The compound has several potential future directions for scientific research, which could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide can be synthesized using a multistep process that involves the reaction of 2,6-dihydroxybenzoic acid with ethyl chloroacetate to form ethyl 2,6-diacetoxybenzoate. The resulting compound is then reacted with hydrazine hydrate to form ethyl 2,6-dihydroxybenzoate hydrazide, which is subsequently reacted with 1-bromo-2-chloroethane to form this compound.
Applications De Recherche Scientifique
N-ethyl-2,6-dihydroxy-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of science, including pharmacology, biochemistry, and physiology. The compound has been found to exhibit potent antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been shown to possess antitumor, antidiabetic, and antihypertensive properties.
Propriétés
IUPAC Name |
N-ethyl-2,6-dihydroxy-N-(2-pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-16(9-10-17-8-4-7-15-17)14(20)13-11(18)5-3-6-12(13)19/h3-8,18-19H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPVNTZAAWSVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C(=O)C2=C(C=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(3-fluoro-2,4-dimethylbenzyl)piperidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5401084.png)

![4-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5401099.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5401103.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(2R)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5401109.png)

![4-(cyclopropylmethyl)-1-[(5-hydroxypyrazin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5401119.png)
![N-[2-(1-piperazinyl)ethyl]-4-(3,3,3-trifluoropropyl)-2-pyrimidinamine dihydrochloride](/img/structure/B5401129.png)

![3-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5401143.png)

![1-(4-fluorobenzyl)benzo[cd]indol-2(1H)-one](/img/structure/B5401154.png)
![4-{[1-(3-fluoro-4-methylbenzoyl)-3-piperidinyl]methyl}benzoic acid](/img/structure/B5401158.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5401178.png)
